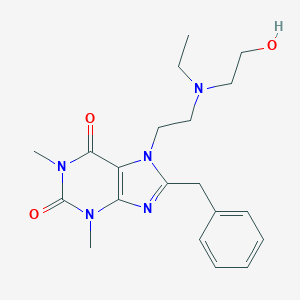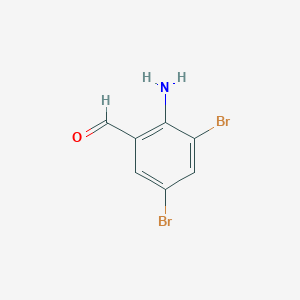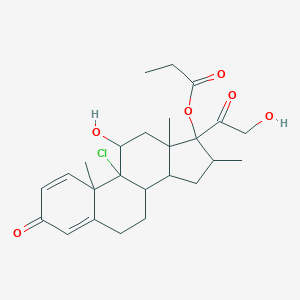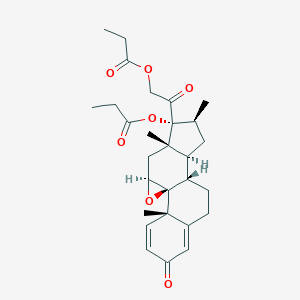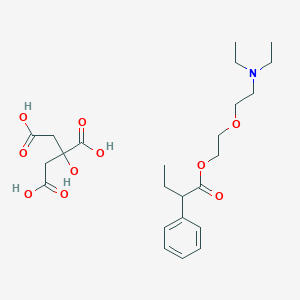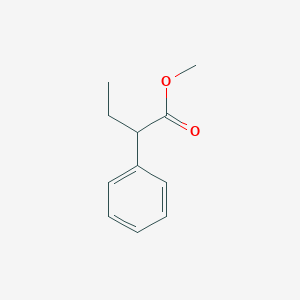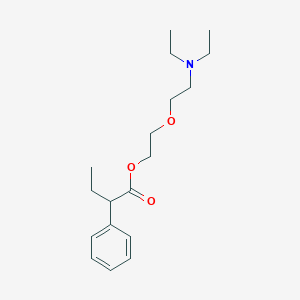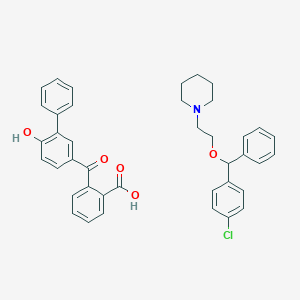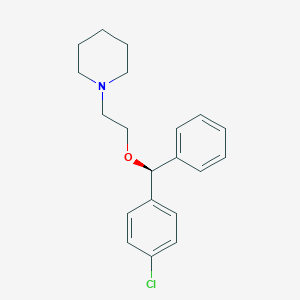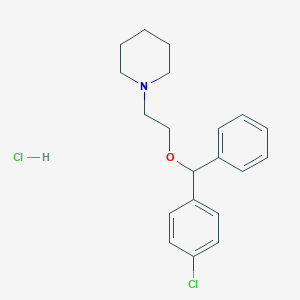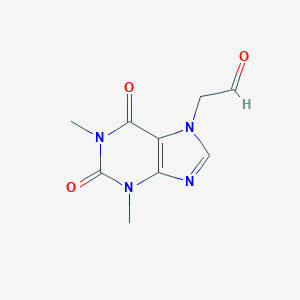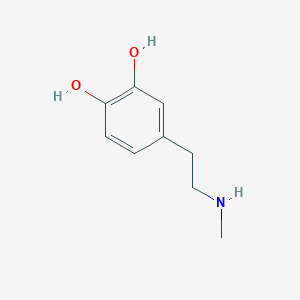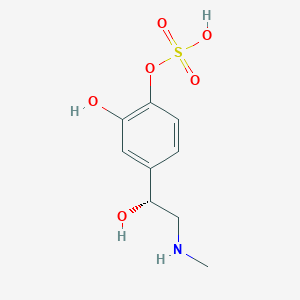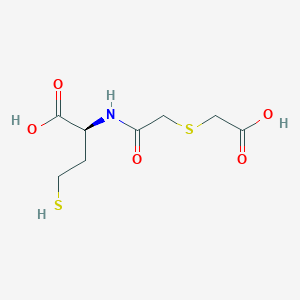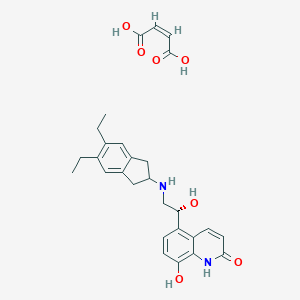
Maleato de indacaterol
Descripción general
Descripción
Indacaterol es un agonista beta-adrenérgico de acción ultra prolongada desarrollado por Novartis. Se utiliza principalmente para el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC). Indacaterol es único porque solo requiere una dosis diaria, a diferencia de otros compuestos similares como el formoterol y el salmeterol .
Aplicaciones Científicas De Investigación
Indacaterol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los agonistas beta-adrenérgicos y sus interacciones.
Biología: La investigación sobre indacaterol ayuda a comprender los mecanismos biológicos de los agonistas beta-adrenérgicos.
Medicina: Indacaterol se estudia ampliamente por sus efectos terapéuticos en el tratamiento de la EPOC y otras afecciones respiratorias.
Industria: Se utiliza en el desarrollo de nuevas terapias de inhalación y sistemas de administración de fármacos .
Mecanismo De Acción
Indacaterol actúa estimulando la adenil ciclasa intracelular, lo que aumenta el nivel de monofosfato de adenosina cíclico (AMP). Esto da como resultado la relajación del músculo liso bronquial, lo que lleva a la broncodilatación. El compuesto se dirige selectivamente a los receptores adrenérgicos beta-2 en los pulmones, minimizando los efectos en el corazón .
Compuestos similares:
- Formoterol
- Salmeterol
- Tiotropium
Comparación: Indacaterol se destaca por su naturaleza de acción ultra prolongada, que requiere solo una dosis diaria. Esto mejora el cumplimiento del paciente en comparación con el formoterol y el salmeterol, que requieren una dosis dos veces al día. Además, indacaterol tiene un inicio de acción más rápido en comparación con el salmeterol .
Las propiedades únicas de Indacaterol lo convierten en un compuesto valioso en el tratamiento de la enfermedad pulmonar obstructiva crónica y en un tema de amplia investigación científica.
Análisis Bioquímico
Biochemical Properties
Indacaterol Maleate works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways . This interaction causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in asthma and COPD .
Cellular Effects
Indacaterol Maleate has been shown to inhibit collective cell migration and IGDQ-mediated single cell migration in metastatic breast cancer MDA-MB-231 cells . It also inhibits NF-κB activity in a β-arrestin2 dependent manner, preventing further lung damage and improving lung function in COPD .
Molecular Mechanism
The pharmacological effects of beta2-adrenoceptor agonist drugs, including Indacaterol Maleate, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’, 5’-adenosine monophosphate (cyclic monophosphate) .
Temporal Effects in Laboratory Settings
In a study, Indacaterol Maleate demonstrated statistically significant improvements in trough FEV 1 of 186 mL (maleate) compared with placebo after 14 days of treatment . This indicates that the effects of Indacaterol Maleate can change over time in laboratory settings.
Metabolic Pathways
The metabolism of Indacaterol can be increased when combined with Testosterone propionate
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Indacaterol se sintetiza mediante un proceso de varios pasos que implica varios intermediarios clave. La síntesis comienza con la preparación del derivado de indano, que luego se somete a una serie de reacciones, incluida la alquilación, la reducción y la ciclización para formar el producto final .
Métodos de producción industrial: En entornos industriales, la producción de indacaterol implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores específicos para facilitar las reacciones. El producto final se purifica luego utilizando técnicas como la cristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: Indacaterol experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su síntesis y modificación .
Reactivos y condiciones comunes:
Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de halogenación y alquilación se llevan a cabo utilizando reactivos como halógenos y haluros de alquilo
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios intermediarios que se procesan adicionalmente para producir el compuesto final de indacaterol .
Comparación Con Compuestos Similares
- Formoterol
- Salmeterol
- Tiotropium
Comparison: Indacaterol stands out due to its ultra-long-acting nature, requiring only once-daily dosing. This improves patient compliance compared to formoterol and salmeterol, which require twice-daily dosing. Additionally, indacaterol has a faster onset of action compared to salmeterol .
Indacaterol’s unique properties make it a valuable compound in the treatment of chronic obstructive pulmonary disease and a subject of extensive scientific research.
Propiedades
Key on ui mechanism of action |
Indacaterol works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in asthma and COPD. It is also long acting due to its high affinity to the lipid raft domains in the airway membrane so it slowly dissociates from the receptors. Indacaterol also has a high intrinsic efficacy so it is also very rapid acting - onset of action occurs within 5 minutes. The pharmacological effects of beta2-adrenoceptor agonist drugs, including indacaterol, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’, 5’-adenosine monophosphate (cyclic monophosphate). Increased cyclic AMP levels cause relaxation of bronchial smooth muscle. In vitro studies have shown that indacaterol has more than 24-fold greater agonist activity at beta2-receptors compared to beta1-receptors and 20-fold greater agonist activity compared to beta3-receptors. This selectivity profile is similar to formoterol. The clinical significance of these findings is unknown. |
|---|---|
Número CAS |
753498-25-8 |
Fórmula molecular |
C28H32N2O7 |
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/t22-;/m0./s1 |
Clave InChI |
IREJFXIHXRZFER-FTBISJDPSA-N |
SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |
Apariencia |
White Solid |
melting_point |
195-202°C with decomposition 195 °C (decomposition) |
Descripción física |
Solid |
Pictogramas |
Irritant |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Solubilidad |
7.98e-03 g/L |
Sinónimos |
5-[(1R)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Maleic Acid; QAB 149 Maleic Acid; Onbrez; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Indacaterol maleate is a long-acting β2-adrenoceptor agonist (LABA). [] Upon inhalation, it binds to β2-adrenoceptors located on airway smooth muscle cells. [, ] This binding activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. Elevated cAMP levels promote smooth muscle relaxation, resulting in bronchodilation and improved airflow. []
A: While the provided abstracts don't explicitly state the molecular formula and weight of indacaterol maleate, they mention it is a chirally pure compound. [] A comprehensive search in chemical databases would be necessary to obtain this information.
A: Yes, spectroscopic methods have been explored for the quantification of indacaterol maleate. One study utilized UV spectrophotometry, measuring absorbance at 259 nm. [] Another study employed spectrofluorimetry, measuring native fluorescence at 358 nm after excitation at 258 nm. [] These methods demonstrate the applicability of spectroscopic techniques for indacaterol maleate analysis.
A: The provided abstracts primarily focus on the pharmacological properties of indacaterol maleate as a bronchodilator. [, , ] There is no information available regarding its potential catalytic properties or applications in catalytic reactions.
ANone: The abstracts do not provide information on the use of computational chemistry or modeling techniques for studying indacaterol maleate.
A: While the provided abstracts don't delve into detailed SAR studies, they highlight the importance of indacaterol maleate's chiral purity for its pharmacological activity. [] One study investigated replacing the maleate salt with acetate to mitigate post-inhalation cough, demonstrating the impact of structural modifications on the drug's profile. [] More comprehensive SAR studies would be valuable to further optimize its therapeutic properties.
A: Indacaterol maleate exhibits a prolonged duration of bronchodilation, lasting at least 24 hours, making it suitable for once-daily administration. [, ] This distinguishes it from other LABAs like salmeterol and formoterol, which typically require twice-daily dosing. [] Studies in guinea pigs demonstrated that indacaterol's bronchoprotective effect persisted for 24 hours, while salmeterol, formoterol, and salbutamol showed shorter durations of action. []
A: While the provided abstracts don't detail indacaterol maleate's metabolic pathways, one study suggests its clearance involves CYP3A4 and P-glycoprotein (P-gp). [] Inhibition of these metabolic enzymes can elevate systemic exposure to indacaterol. [] Understanding these interactions is crucial to avoid potential adverse effects and ensure therapeutic efficacy.
A: Preclinical studies employed isolated guinea pig trachea to assess indacaterol maleate's bronchodilatory effects. [, ] Researchers induced bronchoconstriction using agents like methacholine and 5-hydroxytryptamine and measured the ability of indacaterol to reverse this effect. [] These studies demonstrated indacaterol's rapid onset and prolonged duration of action compared to other bronchodilators. []
A: Several Phase III clinical trials, including the IGNITE program, investigated the efficacy of indacaterol maleate in COPD patients. [, ] These trials demonstrated significant improvements in lung function parameters like FEV1 compared to placebo, glycopyrronium, and tiotropium. [] Additionally, indacaterol showed a favorable safety and tolerability profile in Japanese patients with COPD in a large post-marketing surveillance study. []
A: While the provided abstracts mention the generally favorable safety and tolerability profile of indacaterol, [] they also acknowledge potential adverse effects associated with β2-agonists in general. [, ] These can include tachycardia, palpitations, hypokalemia, hyperglycemia, and paradoxical bronchospasm. [, ] Careful monitoring and appropriate patient selection are crucial to minimize the risk of these adverse effects.
ANone: Several analytical techniques have been employed for indacaterol maleate analysis, including:
- RP-HPLC-DAD: This method allows simultaneous quantification of indacaterol maleate and glycopyrronium bromide in pharmaceutical formulations. []
- Spectrophotometry: This method is based on measuring the absorbance of indacaterol maleate in methanol at 259 nm. []
- Spectrofluorimetry: This method measures the native fluorescence of indacaterol maleate in methanol at 358 nm after excitation at 258 nm. []
- First-Order Derivative Spectrophotometry: This method enables simultaneous determination of indacaterol maleate and glycopyrronium bromide in pharmaceutical dosage forms. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


